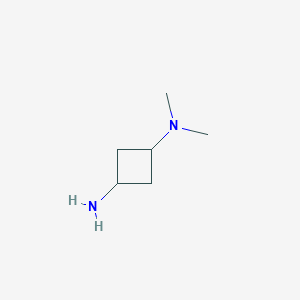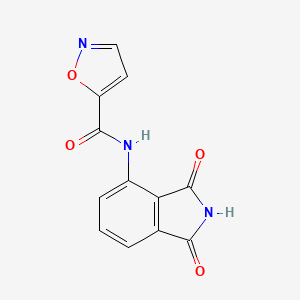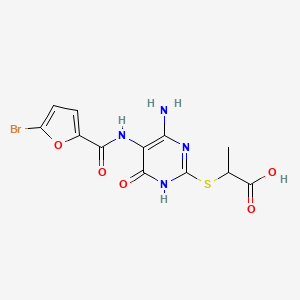![molecular formula C18H16FNO3S2 B2634214 2-fluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2097865-89-7](/img/structure/B2634214.png)
2-fluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
2-fluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its structural features, which are common in various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring and fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-hydroxybenzonitrile: This compound shares the fluorine and benzene ring but lacks the sulfonamide and thiophene groups.
Thiophene derivatives: Compounds like suprofen and articaine contain the thiophene ring and exhibit various pharmacological properties.
Uniqueness
2-fluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a thiophene ring, and a fluorine atom. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-16-3-1-2-4-18(16)25(22,23)20-11-17(21)14-7-5-13(6-8-14)15-9-10-24-12-15/h1-10,12,17,20-21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLHSCBYECGXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2634135.png)
![2-methyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2634139.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2634140.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)




